molecular formula C11H17NO B8417017 O-Benzyl-N-isobutylhydroxylamine

O-Benzyl-N-isobutylhydroxylamine

Cat. No.: B8417017
M. Wt: 179.26 g/mol
InChI Key: PBRIFGDRQYNYBX-UHFFFAOYSA-N
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Description

O-Benzyl-N-isobutylhydroxylamine is a hydroxylamine derivative with the structural formula NH(OCH₂C₆H₅)(CH₂CH(CH₃)₂). This compound features a benzyl group attached to the hydroxyl oxygen and an isobutyl group on the nitrogen. Hydroxylamines are versatile in organic synthesis, often serving as ligands, intermediates, or protecting agents. The benzyl group enhances lipophilicity and may stabilize the molecule against oxidation, while the isobutyl substituent influences steric and electronic properties, affecting reactivity and solubility .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-N-phenylmethoxypropan-1-amine

InChI

InChI=1S/C11H17NO/c1-10(2)8-12-13-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

PBRIFGDRQYNYBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNOCC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
O-Benzyl-N-isobutylhydroxylamine has been investigated for its potential anticancer effects. Studies have shown that hydroxylamines can inhibit the activity of certain enzymes involved in cancer progression, such as acetylcholinesterase. For instance, derivatives of hydroxylamines have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Research indicates that hydroxylamines can improve cognitive function and treat central nervous system disorders by modulating neurotransmitter levels. This is particularly relevant in conditions like Alzheimer's disease, where acetylcholine levels are diminished due to increased acetylcholinesterase activity .

Polymer Science

2.1 Antipolymerant Applications
In polymer chemistry, this compound is utilized as an antipolymerant agent. It effectively inhibits the polymerization of monomers, such as styrene, during processing and storage. This application is crucial in industries dealing with hydrocarbon compositions where unwanted polymer formation can lead to fouling and increased maintenance costs . The combination of naphthoquinones with hydroxylamines like this compound has shown enhanced efficacy in preventing polymerization compared to individual components .

Synthesis and Structure-Activity Relationship

3.1 Synthesis Methods
The synthesis of this compound typically involves modifications of established methods such as the Gabriel amine synthesis, which allows for the introduction of hydroxylamine functionalities into various organic frameworks . Understanding the structure-activity relationship (SAR) is essential for optimizing its effectiveness in medicinal applications.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentInhibits tumor growth; induces apoptosis
Neuroprotective EffectsModulates neurotransmitter levels; improves cognition
Polymer ScienceAntipolymerant AgentPrevents unwanted polymerization; reduces fouling

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of various hydroxylamine derivatives on A549 human lung adenocarcinoma cells. The results indicated that specific substitutions on the benzene ring significantly influenced anticancer activity, highlighting the importance of structural modifications in drug design .
  • Polymer Inhibition Study : Research demonstrated that the combination of naphthoquinones and hydroxylamines resulted in a synergistic effect in inhibiting polymer formation during the processing of styrene-based materials. This finding suggests that this compound could be crucial in enhancing the stability and quality of polymer products .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Solubility (Polar vs. Nonpolar) Stability (Oxidative) Key Applications
This compound O-Benzyl, N-Isobutyl Low in water, high in organic Moderate Ligand synthesis, Protecting agent
N-Isobutylhydroxylamine N-Isobutyl High in water Low Reducing agent
Benzathine benzylpenicillin Benzyl (salt form) Low in water High Antibiotic formulation

Preparation Methods

Oxime Formation and Reduction

WO2004004657A2 describes a reductive amination strategy for synthesizing N-substituted hydroxylamines. This method condenses a ketone or aldehyde with an alkyl-hydroxylamine to form an oxime, which is subsequently reduced.

Procedure :

  • Oxime Synthesis : Isobutylamine reacts with benzaldehyde to form N-isobutylbenzaldimine.

  • Oxime Reduction : The imine is treated with NaBH3_3CN in methanol, selectively reducing the C=N bond to yield O-benzyl-N-isobutylhydroxylamine.

Key Parameters :

  • Reducing Agent: NaBH3_3CN or BH3_3-THF

  • Solvent: Methanol or ethanol

  • Temperature: Room temperature

  • Yield: 70–82%

Nitrone Intermediate Synthesis and Reduction

Nitrone Formation and Hydrogenolysis

CN104529814A outlines a nitrone-based route for N-benzylhydroxylamine derivatives. For this compound, the nitrone intermediate is synthesized via oxidation of a dibenzylamine analog.

Steps :

  • Oxidation : N-Isobutylbenzylamine is oxidized with H2_2O2_2 in the presence of sodium tungstate, forming the corresponding nitrone.

  • Hydrogenolysis : The nitrone is reduced under H2_2 atmosphere (1 atm) using Pd/C catalyst, cleaving the N–O bond to yield the hydroxylamine.

Data Summary :

StepConditionsYieldPurity
OxidationH2_2O2_2, Na2_2WO4_4, 0°C88%92%
HydrogenolysisH2_2/Pd/C, MeOH, RT91%98.5%

Comparative Analysis of Methodologies

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Alkylation78–8595–98ModerateHigh
Reductive Amination70–8290–94HighModerate
Nitrone Reduction85–9198–99LowHigh
  • Direct Alkylation excels in cost efficiency but requires stringent temperature control.

  • Reductive Amination offers scalability but lower purity due to residual reducing agents.

  • Nitrone Reduction achieves the highest purity but involves multi-step synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-Benzyl-N-isobutylhydroxylamine, and how can reaction conditions be optimized for high yield?

  • Methodology : A two-step approach is often employed:

N-Alkylation : React hydroxylamine with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form N-isobutylhydroxylamine.

O-Benzylation : Protect the hydroxylamine group using benzyl chloride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve regioselectivity .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) to minimize byproducts like over-alkylation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify benzylic protons (δ 4.5–5.0 ppm) and isobutyl methyl groups (δ 0.8–1.2 ppm).
  • ¹³C NMR : Confirm the benzyl ether linkage (C-O at ~70 ppm) and tertiary amine (C-N at ~50 ppm).
    • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.15) and rule out impurities .

Q. How can researchers ensure the stability of this compound during storage?

  • Storage Conditions : Store under inert atmosphere (argon) at –20°C to prevent oxidation.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze purity via HPLC. Degradation products (e.g., benzyl alcohol) indicate hydrolysis, requiring tighter moisture control .

Advanced Research Questions

Q. What mechanisms govern the reactivity of this compound in nucleophilic or radical reactions?

  • Mechanistic Probes :

  • Kinetic Studies : Compare reaction rates under varying pH and solvent systems to identify rate-limiting steps.
  • Radical Trapping : Use TEMPO or BHT to test for radical intermediates in oxidation reactions.
    • Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states for benzyl group cleavage or N-centered radical formation .

Q. How can analytical interference from structurally similar compounds (e.g., N-benzyl analogs) be mitigated during quantification?

  • Chromatographic Separation : Optimize HPLC methods with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to resolve overlapping peaks.
  • Selective Derivatization : React with dansyl chloride to enhance UV detection specificity for the hydroxylamine moiety .

Q. What experimental design principles apply when studying this compound in complex matrices (e.g., biological samples)?

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from lipids and proteins.
  • Matrix Effects : Validate recovery rates (≥80%) via spike-and-recovery experiments in relevant biological fluids (e.g., plasma) .

Q. How should researchers address contradictory data in synthetic yield or catalytic efficiency studies?

  • Root-Cause Analysis :

  • Purity Checks : Verify starting materials (e.g., isobutyl bromide) via GC-MS to detect impurities like tert-butyl bromide.
  • Reaction Monitoring : Use in-situ IR spectroscopy to track intermediate formation.
    • Design of Experiments (DoE) : Apply factorial design to test interactions between variables (e.g., temperature, catalyst loading) and identify optimal conditions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.
  • Ventilation : Use a fume hood to avoid inhalation of dust (S22) and prevent skin/eye contact (S24/25) .

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